1-[(4-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic substitution reactions: These are used to introduce the fluorophenyl group.
Sulfonylation reactions: These reactions introduce the methanesulfonyl group under controlled conditions, often using sulfonyl chlorides and a base.
Amidation reactions: These are used to form the carboxamide group, typically involving the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Biological Research: It is used in studies to understand its effects on biological systems and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Other piperidine derivatives: Compounds with similar piperidine ring structures and functional groups.
Uniqueness
1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in various fields. Its fluorophenyl and methanesulfonyl groups contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H25FN2O3S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25FN2O3S/c1-16(18-5-3-2-4-6-18)23-21(25)19-11-13-24(14-12-19)28(26,27)15-17-7-9-20(22)10-8-17/h2-10,16,19H,11-15H2,1H3,(H,23,25) |
InChI Key |
LJILZLZBGWPMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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